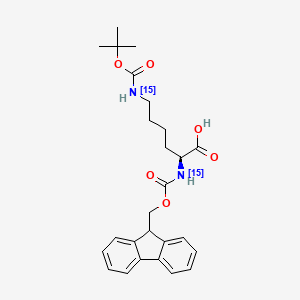

Fmoc-Lys(Boc)-OH-15N2

Description

Significance of Isotopically Labeled Amino Acids in Advanced Biochemical Research

Isotopically labeled amino acids have become essential tools in modern biochemical and pharmaceutical research. chempep.com By incorporating stable, non-radioactive isotopes such as ¹⁵N, ¹³C, and ²H, researchers can track molecules through complex biological processes without the safety concerns associated with radioactive isotopes. chempep.comdiagnosticsworldnews.com This labeling maintains the essential chemical and biological properties of the molecules while allowing for their detection and quantification using advanced analytical methods. cernobioscience.comfiveable.me

The incorporation of stable isotopes into molecules like amino acids provides distinct advantages for two primary analytical techniques: mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

In mass spectrometry , the key advantage of isotopic labeling is the creation of a distinct mass shift. chempep.comdoi.org Since isotopes have different numbers of neutrons, they have different masses. doi.org For example, replacing ¹⁴N with ¹⁵N increases the mass of the molecule. When a mixture of labeled ("heavy") and unlabeled ("light") peptides is analyzed by MS, they are detected as separate signals with a predictable mass difference. chempep.comsigmaaldrich.com This mass difference allows for the precise and reliable quantification of proteins and peptides in different samples, a technique widely used in quantitative proteomics. chempep.comcernobioscience.com

In Nuclear Magnetic Resonance (NMR) spectroscopy , isotopic labeling, particularly with ¹⁵N and ¹³C, is crucial for studying the structure and dynamics of proteins. nih.govprotein-nmr.org.uk NMR spectroscopy detects atoms with different gyromagnetic ratios. wikipedia.org While the most abundant isotopes of carbon (¹²C) and nitrogen (¹⁴N) are not readily detectable by NMR, the stable isotopes ¹³C and ¹⁵N are NMR-active. wikipedia.orgresearchgate.net By introducing these isotopes into a protein, researchers can significantly enhance the signals in NMR spectra. chempep.comresearchgate.net This labeling simplifies complex spectra, reduces signal overlap, and allows for the unambiguous assignment of signals to specific atoms within the protein. nih.govacs.org This detailed information is vital for determining the three-dimensional structure and understanding the function of proteins at an atomic level. sigmaaldrich.comwestmont.edu

Contextualizing Fmoc-Lys(Boc)-OH-15N2 within Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is specifically designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the predominant method for chemically synthesizing peptides. nih.gov In SPPS, peptides are built step-by-step while one end is anchored to a solid support (resin). peptide.com

The Fmoc group serves as a temporary protecting group for the α-amino group of the amino acid. chempep.com It is stable under many reaction conditions but can be easily removed by a base, typically piperidine (B6355638), to allow the next amino acid in the sequence to be added. nih.govuci.edu This base-lability is a key feature of the Fmoc strategy. chempep.com

The Boc group protects the reactive ε-amino group on the side chain of lysine (B10760008). chempep.com This prevents this group from participating in unwanted side reactions during the peptide chain elongation. chempep.com The Boc group is stable to the basic conditions used to remove the Fmoc group but can be cleaved under acidic conditions at the end of the synthesis. peptide.com

The dual protection offered by the Fmoc and Boc groups, combined with the isotopic ¹⁵N label, makes this compound a highly specialized and essential building block. It allows for the precise incorporation of a "heavy" lysine residue at a specific position within a peptide sequence during SPPS. chempep.comresearchgate.net The resulting isotopically labeled peptide can then be used in a variety of advanced research applications, such as quantitative proteomics studies using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). chempep.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H32N2O6 |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-6-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]hexanoic acid |

InChI |

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1/i27+1,28+1 |

InChI Key |

UMRUUWFGLGNQLI-SBAWBPENSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[15NH]CCCC[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Principles of Protecting Group Chemistry Integrated in Fmoc Lys Boc Oh 15n2

Orthogonal Protecting Group Strategy in Solid-Phase Peptide Synthesis

The most successful strategies in SPPS rely on the concept of orthogonality, where different classes of protecting groups are used that can be removed by completely different chemical mechanisms. peptide.comacs.org This allows for the selective deprotection of one group while others remain intact. nih.gov The Fmoc/tBu strategy, utilized in derivatives like Fmoc-Lys(Boc)-OH, is a prime example of an orthogonal system. peptide.comacs.org In this scheme, the temporary Nα-amino protecting group (Fmoc) is base-labile, while the "permanent" side-chain protecting groups (such as tert-butyl based groups like Boc) are acid-labile. peptide.comslideshare.net This orthogonality is crucial because it allows for the repeated removal of the Nα-Fmoc group at each step of peptide elongation without disturbing the acid-sensitive protecting groups on the amino acid side chains or the bond linking the peptide to the resin. peptide.comwikipedia.org

Functional Role of the Nα-Fmoc Protecting Group for Transient Amine Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary, or transient, protecting group for the α-amino (Nα) terminus of the lysine (B10760008) molecule. thermofisher.combiosynth.com Its primary function is to block the reactivity of the α-amine to prevent it from forming a peptide bond with an activated carboxyl group of another molecule, which would lead to uncontrolled polymerization. peptide.com The Fmoc group is introduced to the Nα-amine and remains in place during the coupling of the amino acid's carboxyl group to the growing peptide chain. biosynth.com Once the coupling step is complete, the Fmoc group is selectively removed, exposing a new Nα-amine that is ready to participate in the next coupling cycle. biosynth.com This cycle of coupling and deprotection is the basis of stepwise peptide synthesis. The Fmoc group is particularly advantageous because its removal under mild basic conditions does not affect the acid-labile side-chain protecting groups or the peptide-resin linkage. slideshare.netwikipedia.org

Functional Role of the Nε-Boc Protecting Group for Lysine Side Chain Amine Protection

Lysine possesses a second primary amine on its side chain, the ε-amino (Nε) group. openaccesspub.org This functional group is nucleophilic and must be protected to prevent undesirable side reactions during peptide synthesis. biosynth.compeptide.com If left unprotected, the Nε-amine could react with the activated carboxyl group of an incoming amino acid, leading to the formation of branched peptides and a significant reduction in the yield of the desired linear peptide. thermofisher.compeptide.com

The tert-butyloxycarbonyl (Boc) group is employed as a "permanent" protecting group for this Nε-amine. chempep.comthermofisher.com It is termed permanent because it is designed to be stable and remain attached throughout the entire chain assembly process, withstanding the repeated cycles of mild base treatment used for Nα-Fmoc removal. peptide.compeptide.com The Boc group is only removed during the final step of the synthesis, typically under strong acidic conditions, when the completed peptide is cleaved from the solid support and all side-chain protecting groups are simultaneously removed. peptide.comadvancedchemtech.com

Selective Deprotection Mechanisms and Conditions for Fmoc and Boc Groups

The orthogonality of the Fmoc and Boc groups stems from their vastly different chemical labilities. The Fmoc group is base-labile, while the Boc group is acid-labile. slideshare.netamericanpeptidesociety.org

The deprotection of the Nα-Fmoc group is achieved through a β-elimination mechanism initiated by a mild base. peptide.com Typically, a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF) is used. wikipedia.org The base abstracts the acidic proton on the fluorene (B118485) ring system, leading to the collapse of the carbamate (B1207046) and the release of the free amine, carbon dioxide, and a dibenzofulvene byproduct. peptide.comnih.gov This byproduct is typically scavenged by the secondary amine base (e.g., piperidine) to prevent side reactions. peptide.com

Conversely, the Nε-Boc group is stable to basic conditions but is readily cleaved by acid. peptide.com Its removal requires treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). openaccesspub.orgadvancedchemtech.com This process occurs via the formation of a stable tert-butyl carbocation. peptide.com The final cleavage cocktail often includes scavenger molecules to trap these reactive carbocations and prevent the modification of sensitive amino acid residues like tryptophan or methionine. peptide.com

The distinct conditions required for the removal of each group allow for their selective and independent cleavage, which is the definition of an orthogonal protection strategy. slideshare.net

Table 1: Comparison of Fmoc and Boc Protecting Group Deprotection

| Feature | Nα-Fmoc Group | Nε-Boc Group |

| Role in Synthesis | Temporary Nα-amine protection | "Permanent" Nε-side chain protection |

| Chemical Lability | Base-Labile | Acid-Labile |

| Typical Reagent | 20% Piperidine in DMF | Trifluoroacetic Acid (TFA) |

| Mechanism | β-Elimination | Carbocation formation |

| Cleavage Condition | Mildly Basic | Strongly Acidic |

Design Considerations for Multi-Protected Amino Acid Derivatives in Peptide Synthesis

The use of multi-protected amino acids like Fmoc-Lys(Boc)-OH is a deliberate design choice essential for the successful synthesis of high-purity peptides. sigmaaldrich.com This approach addresses several key challenges inherent in the stepwise assembly of polypeptide chains.

Prevention of Undesired Side Reactions (e.g., Polymerization, Self-Coupling, Racemization)

Protecting groups are fundamental to preventing a host of side reactions. nih.govthermofisher.com Without protection of the Nα-amine, amino acids would readily polymerize in an uncontrolled manner when activated for coupling. biosynth.compeptide.com Similarly, protecting the Nε-amine of lysine is crucial to prevent the formation of branched peptides, a side reaction that occurs if the side chain amine attacks an activated carboxyl group. peptide.com

Furthermore, the specific chemical nature of the protecting groups is important. The Fmoc and Boc groups, as urethane-type protections, are known to suppress racemization of the α-carbon during the carboxyl group activation and coupling steps. nih.gov This is a critical feature for maintaining the stereochemical integrity of the resulting peptide.

Compatibility and Stability under Iterative Peptide Elongation Conditions

A key design consideration is the stability of the "permanent" side-chain protecting groups throughout the entire synthesis. thermofisher.comsigmaaldrich.com The Nε-Boc group on the lysine side chain must be completely stable to the repetitive treatments with the basic conditions (e.g., piperidine/DMF) used to remove the Nα-Fmoc group in each cycle. peptide.com Any premature loss of the Boc group would expose the Nε-amine, leading to the previously mentioned side reactions and compromising the purity of the final product. peptide.com The robustness of the Boc group under these iterative basic deprotection conditions ensures that the side chain remains masked until the final acid-mediated cleavage step, guaranteeing the integrity of the growing peptide chain. peptide.comadvancedchemtech.com

Synthetic Methodologies for Fmoc Lys Boc Oh 15n2

General Principles of Fmoc-Based Solid-Phase Peptide Synthesis for Isotopic Incorporation

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides in a controlled, stepwise manner. nih.govnih.gov The core principle of SPPS involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group is central to this strategy. The Fmoc group is stable to acidic conditions but can be readily removed by a mild base, typically piperidine (B6355638), allowing for the selective deprotection of the N-terminus before the coupling of the next amino acid. chempep.comuci.edupeptide.com

The incorporation of isotopically labeled amino acids, such as Fmoc-Lys(Boc)-OH-15N2, into a peptide sequence follows the same fundamental steps as standard Fmoc-SPPS. creative-peptides.com The labeled amino acid derivative is activated and coupled to the deprotected N-terminus of the resin-bound peptide. The key difference lies in the use of a building block that has been pre-synthesized to contain the desired stable isotope.

Key Steps in Fmoc-SPPS for Isotopic Incorporation:

| Step | Description | Reagents |

| Resin Preparation | The solid support is swelled in a suitable solvent to make the reactive sites accessible. | Dimethylformamide (DMF) |

| Deprotection | The Fmoc group is removed from the N-terminus of the resin-bound amino acid or peptide. | 20% Piperidine in DMF |

| Washing | The resin is washed to remove excess deprotection reagent and byproducts. | DMF, Isopropanol (IPA) |

| Coupling | The isotopically labeled Fmoc-amino acid is activated and coupled to the free N-terminus. | Labeled Fmoc-amino acid, Coupling reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) |

| Washing | The resin is washed to remove excess reagents and byproducts. | DMF |

| Repeat | The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the sequence. | |

| Cleavage & Deprotection | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) with scavengers |

The tert-butyloxycarbonyl (Boc) group protecting the ε-amino group of the lysine (B10760008) side chain is stable to the basic conditions used for Fmoc removal but is cleaved by the final acidic treatment with trifluoroacetic acid (TFA). peptide.comadvancedchemtech.comchempep.com This orthogonal protection scheme ensures that the lysine side chain does not participate in unwanted side reactions during peptide elongation. chempep.com

Strategies for ¹⁵N Isotopic Enrichment within Amino Acid Synthesis

The production of ¹⁵N-labeled amino acids can be achieved through two primary routes: biosynthetic pathways and chemical synthesis. The choice of method depends on factors such as the desired labeling pattern (uniform or position-specific), cost-effectiveness, and the required isotopic enrichment level.

Biosynthetic methods leverage the metabolic machinery of microorganisms or algae to incorporate stable isotopes from simple labeled precursors into amino acids and proteins. nih.govresearchgate.net A common and cost-effective precursor for ¹⁵N labeling is ammonium chloride (¹⁵NH₄Cl), where the naturally abundant ¹⁴N is replaced with ¹⁵N. nih.govresearchgate.net

When microorganisms are cultured in a minimal medium where ¹⁵NH₄Cl is the sole nitrogen source, the cellular enzymes incorporate the ¹⁵N into various biomolecules, including all amino acids. nih.gov For instance, studies have demonstrated the use of the microalgae Chlamydomonas reinhardtii to produce ¹⁵N-labeled amino acids with high isotopic enrichment by culturing it in a medium containing ¹⁵NH₄Cl. d-nb.info Following cultivation, the labeled proteins are extracted and hydrolyzed to yield a mixture of ¹⁵N-labeled amino acids, which can then be separated and purified. researchgate.net

Advantages of Biosynthetic Labeling:

Cost-effective for producing uniformly labeled amino acids.

High isotopic enrichment can be achieved. d-nb.info

Environmentally friendly process.

Limitations of Biosynthetic Labeling:

Lack of position-specific labeling: All nitrogen atoms in the amino acid are typically labeled.

Complex purification: Requires separation of the desired amino acid from a mixture of all 20 proteinogenic amino acids.

Potential for isotopic dilution if the organism can fix atmospheric nitrogen or if there are contaminating nitrogen sources.

Chemical synthesis offers precise control over the incorporation of isotopes, allowing for position-specific labeling and the synthesis of non-natural amino acids. For the synthesis of this compound, chemical methods are employed to introduce the ¹⁵N atoms specifically at the α- and ε-amino positions of the lysine backbone.

While the detailed proprietary synthesis pathways for commercially available this compound are not always fully disclosed, the general principles involve starting with a precursor molecule that can be chemically modified to introduce the ¹⁵N isotope and the necessary protecting groups. The synthesis of ¹⁵N-labeled amino acids often involves the use of ¹⁵N-labeled starting materials such as ¹⁵N-ammonia, ¹⁵N-phthalimide, or ¹⁵N-potassium phthalimide.

A general conceptual pathway for the chemical synthesis of Nα- and Nε-protected ¹⁵N-labeled lysine could involve the following key transformations:

Introduction of the first ¹⁵N atom: This could be achieved through reactions like the Gabriel synthesis, where ¹⁵N-potassium phthalimide is reacted with a suitable alkyl halide precursor of lysine.

Chain elongation and functional group manipulation: A series of reactions to build the six-carbon backbone of lysine.

Introduction of the second ¹⁵N atom: This would involve the conversion of a terminal functional group (e.g., a halide or a tosylate) into an amino group using a ¹⁵N-containing reagent.

Orthogonal Protection: The selective protection of the α- and ε-amino groups with Fmoc and Boc groups, respectively. This is a crucial step to ensure the final product is suitable for Fmoc-SPPS.

Purification: Rigorous purification steps are necessary to isolate the final product with high chemical and isotopic purity.

The synthesis of protected amino acid derivatives like Fmoc-Lys(Boc)-OH is a well-established process in peptide chemistry. chempep.com The challenge in producing the ¹⁵N₂ variant lies in the efficient and specific incorporation of the stable isotope into the lysine framework before the protection steps.

Ensuring High Isotopic and Chemical Purity of Labeled Building Blocks

The quality of isotopically labeled amino acids is paramount for their successful application in research. High isotopic and chemical purity are essential for accurate and reliable experimental results. nih.govacs.org

Isotopic Purity: This refers to the percentage of the labeled compound that contains the desired stable isotope. For this compound, high isotopic purity means that a very high proportion of the molecules contain two ¹⁵N atoms. Isotopic enrichment is typically determined using mass spectrometry (MS). nih.gov The mass difference between the labeled and unlabeled compound allows for the quantification of the enrichment level. nih.gov For many applications, an isotopic enrichment of >98% is required.

Chemical Purity: This refers to the absence of any contaminating chemical species, including unlabeled amino acids, diastereomers, or byproducts from the synthesis. Chemical purity is crucial to avoid interference in peptide synthesis and subsequent analyses. acs.org

Analytical Techniques for Purity Assessment:

| Analytical Technique | Purpose |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the isotopic enrichment of the labeled compound. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the position of the isotopic labels. ¹⁵N NMR can directly observe the labeled nuclei. |

| High-Performance Liquid Chromatography (HPLC) | To assess the chemical purity and separate the desired product from any impurities. acs.org |

| Amino Acid Analysis | To quantify the amount of the amino acid and confirm its identity. |

The purification of the final product is a critical step. Chromatographic techniques, such as reversed-phase HPLC, are commonly used to achieve high chemical purity. acs.org Careful handling and storage of the labeled amino acid are also necessary to maintain its purity and stability.

Advanced Isotopic Labeling Strategies Utilizing Fmoc Lys Boc Oh 15n2

Uniform Isotopic Labeling Approaches for Proteins and Peptides

Uniform isotopic labeling is a powerful technique for enhancing the sensitivity and enabling the analysis of biomolecules by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. In this approach, all instances of a particular element in a protein or peptide are replaced with their heavy isotope counterparts. While uniform labeling with ¹⁵N is often achieved in recombinant protein expression systems by providing ¹⁵NH4Cl as the sole nitrogen source, the synthesis of uniformly ¹⁵N-labeled peptides can be accomplished using isotopically labeled amino acids like Fmoc-Lys(Boc)-OH-15N2 in SPPS. chempep.comnih.gov

For peptides synthesized chemically, incorporating this compound at every lysine (B10760008) position results in a peptide that is uniformly labeled at its lysine residues. This strategy is particularly valuable for studying peptides where lysine residues play a crucial role in structure or function. The dual ¹⁵N labels on each lysine introduce a significant mass shift, which is readily detectable by mass spectrometry, and provide additional probes for NMR spectroscopy.

The general workflow for uniform lysine labeling in synthetic peptides using this compound is outlined below:

| Step | Description | Purpose |

| 1. Resin Preparation | A solid support resin (e.g., Wang or Rink amide resin) is prepared for peptide synthesis. | Provides a solid matrix for the stepwise addition of amino acids. |

| 2. Fmoc Deprotection | The Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically piperidine (B6355638). | Exposes the α-amino group for the next coupling reaction. |

| 3. Coupling | This compound is activated and coupled to the deprotected amino acid on the resin. This step is repeated for every lysine position in the peptide sequence. | Incorporates the ¹⁵N-labeled lysine into the growing peptide chain. |

| 4. Repetition | Steps 2 and 3 are repeated for each amino acid in the desired peptide sequence. | Elongates the peptide chain to its full length. |

| 5. Cleavage and Deprotection | The completed peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on lysine) are removed using a strong acid, such as trifluoroacetic acid (TFA). | Releases the final, labeled peptide into solution. |

This method ensures that every lysine residue in the synthetic peptide is isotopically labeled, providing a powerful tool for subsequent biophysical and biochemical analyses.

Site-Specific and Residue-Specific Isotopic Labeling Techniques

While uniform labeling is highly informative, it can lead to overly complex NMR spectra for larger proteins and peptides due to the sheer number of signals. nih.gov Site-specific and residue-specific labeling strategies offer a solution by introducing isotopes at only one or a few selected positions within the biomolecule. nih.gov This approach dramatically simplifies the resulting spectra and allows researchers to focus on specific regions of interest. nih.govresearchgate.net

This compound is an ideal reagent for the site-specific labeling of lysine residues in synthetic peptides and proteins. Through Fmoc-based SPPS, this labeled amino acid can be introduced at any desired position in the peptide sequence, while the other lysine positions are incorporated using the unlabeled equivalent, Fmoc-Lys(Boc)-OH. lifetein.com This precise control over isotope placement is invaluable for probing the structure and function of specific lysine residues.

For larger proteins that are not amenable to total chemical synthesis, a combination of recombinant expression and chemical ligation techniques can be employed. A protein fragment containing the target lysine residue can be synthesized with this compound and then ligated to other, unlabeled fragments produced recombinantly. This segmental labeling approach allows for the introduction of an isotopic label into a specific region of a large protein.

Key advantages of targeting specific lysine residues include:

Probing active sites: If a lysine residue is suspected to be in the active site of an enzyme, labeling it can provide direct information about its chemical environment and its role in catalysis.

Investigating protein-protein interactions: By labeling lysine residues at a suspected binding interface, changes in their NMR signals upon binding to a partner molecule can confirm their involvement and map the interaction surface.

Studying conformational changes: A labeled lysine can serve as a reporter for local or global conformational changes in a protein in response to ligand binding, pH changes, or other stimuli.

The primary benefit of site-specific ¹⁵N labeling with this compound for NMR spectroscopy is the profound simplification of the spectra. nih.govnih.gov A standard 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of a uniformly ¹⁵N-labeled protein displays a peak for each non-proline residue's backbone amide, as well as for the side chains of residues like tryptophan, glutamine, asparagine, and the ε-amino group of lysine. In a large protein, this leads to significant signal overlap, making it difficult to assign and interpret individual peaks. nih.gov

By introducing a single ¹⁵N-labeled lysine, the ¹H-¹⁵N HSQC spectrum is dramatically simplified, showing signals primarily from the backbone and side-chain nitrogens of that specific residue. nih.gov This has several important implications:

Unambiguous Resonance Assignment: With only a few signals present, their assignment to the specific labeled lysine becomes straightforward, bypassing one of the major bottlenecks in NMR studies of large proteins. researchgate.net

Enhanced Signal Resolution: The reduction in spectral crowding allows for the clear observation and analysis of the signals from the labeled site, which might otherwise be obscured by overlapping peaks in a uniformly labeled sample. nih.gov

Focus on Functionally Important Residues: Researchers can selectively observe lysine residues that are critical for a protein's function, such as those involved in ligand binding or catalysis, without interference from the rest of the protein.

Studies of Large Macromolecular Complexes: The spectral simplification afforded by site-specific labeling makes it possible to study the local environment of a lysine residue even within very large, multi-protein complexes, which are often challenging for NMR due to their slow tumbling and resulting broad signals. nih.gov

The following table summarizes the expected differences in a ¹H-¹⁵N HSQC spectrum for a hypothetical protein with and without site-specific labeling of a single lysine residue.

| Labeling Strategy | Number of Lysine Residues | Expected ¹H-¹⁵N HSQC Peaks (approximate) | Spectral Complexity |

| Uniform ¹⁵N Labeling | 10 | >100 (backbone + side chains) | High |

| Site-Specific ¹⁵N Labeling (one Lys) | 10 | 2 (one backbone, one side chain) | Low |

This dramatic reduction in complexity is what makes site-specific labeling with reagents like this compound a powerful strategy in modern biomolecular NMR.

Isotopic Labeling for Post-Translational Modification Studies (e.g., Lysine Methylation, Acetylation)

Post-translational modifications (PTMs) of lysine residues, such as methylation and acetylation, are crucial for regulating protein function, localization, and stability. nih.gov Studying these modifications is often challenging due to their dynamic nature and the fact that only a fraction of a protein population may be modified at any given time. Isotopic labeling with this compound provides a robust platform for the detailed investigation of these PTMs, particularly when combined with mass spectrometry and NMR.

Synthetic peptides containing ¹⁵N2-labeled lysine can serve as ideal internal standards for quantitative mass spectrometry experiments. portlandpress.com By spiking a complex biological sample with a known amount of a synthetic peptide containing a ¹⁵N2-labeled lysine at a specific PTM site, researchers can accurately quantify the abundance of the endogenous, unlabeled modified peptide. The mass difference of +2 Da introduced by the ¹⁵N2 label allows the mass spectrometer to distinguish between the standard and the endogenous peptide, enabling precise relative or absolute quantification of the PTM. portlandpress.com

This approach is particularly useful for studying the dynamics of lysine methylation and acetylation. For example, to study the activity of a lysine methyltransferase, one could use a synthetic peptide substrate containing this compound. The enzymatic transfer of a methyl group can then be monitored by the change in mass of the labeled peptide.

Furthermore, in NMR studies, the incorporation of a ¹⁵N-labeled lysine at a PTM site allows for the detailed characterization of the structural and dynamic consequences of that modification. nih.gov For instance, the chemical shifts of the ¹⁵N-labeled lysine's backbone and side-chain nitrogens will be sensitive to the local electronic environment, providing a direct readout of the modification state and any resulting conformational changes. nih.gov This can reveal how acetylation or methylation of a specific lysine residue impacts the protein's structure and its interactions with other molecules.

Applications of Fmoc Lys Boc Oh 15n2 in Advanced Biochemical and Structural Research

Quantitative Proteomics and Differential Protein Expression Analysis

Quantitative proteomics aims to determine the absolute or relative abundance of proteins in a sample. creative-peptides.com The use of stable isotope-labeled amino acids, such as Fmoc-Lys(Boc)-OH-15N2, has become a cornerstone of this field, providing a robust method for accurate protein quantification. creative-peptides.comnih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics. nih.govthermofisher.com In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. nih.gov One population is grown in a "light" medium containing the natural abundance amino acid (e.g., L-lysine), while the other is grown in a "heavy" medium containing an isotopically labeled version, such as ¹⁵N₂-L-lysine, which can be introduced using this compound in peptide synthesis. chempep.comnih.govthermofisher.com

During protein synthesis, the cells incorporate these amino acids, resulting in two distinct proteomes: one "light" and one "heavy". nih.gov After a specific experimental treatment, the cell populations are combined, and the proteins are extracted and digested, typically with trypsin. nih.gov The resulting peptides are then analyzed by mass spectrometry. nih.gov Peptides from the "heavy" population will have a higher mass than their "light" counterparts due to the incorporated ¹⁵N isotopes. chempep.comnih.gov The relative abundance of a protein under the two different conditions can be accurately determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrum. chempep.comnih.gov

Table 1: Common Isotopes Used in SILAC and Corresponding Mass Shifts for Lysine (B10760008)

| Isotope Label | Amino Acid | Mass Shift (Da) |

| None (Light) | L-Lysine | 0 |

| 4,4,5,5-D4 | L-Lysine | +4 |

| ¹³C₆ | L-Lysine | +6 |

| ¹³C₆, ¹⁵N₂ | L-Lysine | +8 |

This table illustrates the mass differences created by various isotopic labels for lysine in SILAC experiments, enabling multiplexed analysis of up to three different experimental conditions. thermofisher.comfishersci.com

Beyond relative quantification with SILAC, this compound is instrumental in the synthesis of isotopically labeled peptides that serve as internal standards for absolute protein quantification. chempep.comcreative-peptides.comnih.gov In this approach, a known quantity of a "heavy" synthetic peptide, which is identical in sequence to a target peptide from the protein of interest, is spiked into a biological sample. nih.govnih.gov

This stable isotope-labeled (SIL) peptide acts as an ideal internal standard because it is chemically identical to the endogenous "light" peptide and thus exhibits the same behavior during sample preparation and mass spectrometric analysis. nih.gov By comparing the mass spectrometry signal of the known amount of the heavy internal standard to the signal of the light endogenous peptide, the absolute quantity of the target protein in the original sample can be determined with high accuracy and precision. creative-peptides.comnih.govnih.gov This method corrects for variability that can occur during the analytical process. nih.gov

Table 2: Research Findings on Protein Quantification Using Stable Isotope Labeling

| Research Area | Finding | Significance |

| Signal Transduction | SILAC successfully used to quantify changes in protein phosphorylation in response to growth factor stimulation. | Enabled the identification of new components and the dynamic regulation of signaling pathways. nih.gov |

| Protein Turnover | Dynamic SILAC allows for the measurement of protein synthesis and degradation rates. | Provides insights into how cells regulate essential processes like growth and differentiation. thermofisher.com |

| Biomarker Discovery | SILAC-based proteomics can identify and quantify proteins that are differentially expressed between healthy and diseased states. | Facilitates the discovery of potential biomarkers for disease diagnosis and prognosis. thermofisher.com |

Structural Biology through Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution. diagnosticsworldnews.comuq.edu.au The incorporation of stable isotopes like ¹⁵N is often essential for NMR studies of peptides and proteins, as it simplifies complex spectra and enables a wider range of experiments. protein-nmr.org.ukprotein-nmr.org.uk this compound serves as a key reagent for introducing ¹⁵N labels at specific lysine residues during peptide synthesis, facilitating detailed structural analysis. chempep.com

The introduction of ¹⁵N labels into a peptide or protein allows for the use of heteronuclear NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. protein-nmr.org.uk An HSQC spectrum displays a peak for each proton directly bonded to a nitrogen atom, effectively providing a "fingerprint" of the protein backbone. protein-nmr.org.ukyoutube.com By incorporating ¹⁵N-labeled lysine, specific signals from these residues can be identified and tracked.

Analysis of various NMR parameters, including chemical shifts and Nuclear Overhauser Effects (NOEs), provides distance restraints between atoms, which are then used to calculate the three-dimensional structure of the peptide or protein. youtube.comnih.govnih.gov Isotopic labeling is crucial for resolving resonance overlap, a common problem in the NMR spectra of larger biomolecules. uq.edu.au

Table 3: Key NMR Experiments Enabled by ¹⁵N Labeling for Structural Elucidation

| NMR Experiment | Information Gained |

| ¹H-¹⁵N HSQC | Correlation of ¹H and ¹⁵N nuclei, providing a unique signal for each N-H bond in the protein backbone and in amino acid side chains like lysine. protein-nmr.org.ukyoutube.com |

| ¹⁵N-NOESY-HSQC | Provides through-space correlations between protons, which are used to determine inter-proton distances for structure calculation. protein-nmr.org.uk |

| ¹⁵N-TOCSY-HSQC | Establishes through-bond correlations between protons within the same amino acid residue, aiding in resonance assignment. protein-nmr.org.uk |

¹⁵N labeling is invaluable for studying the dynamic behavior of proteins and their interactions with other molecules. diagnosticsworldnews.comcreative-peptides.comnih.gov By monitoring changes in the ¹H-¹⁵N HSQC spectrum upon the addition of a ligand or binding partner, residues involved in the interaction interface can be identified. protein-nmr.org.uktandfonline.com Changes in the chemical shifts or intensities of specific peaks indicate that the chemical environment of those residues has been altered by the binding event. protein-nmr.org.uk

Furthermore, ¹⁵N relaxation experiments can provide information on the dynamics of the protein backbone and side chains on a wide range of timescales. protein-nmr.org.uksemanticscholar.org These studies reveal which parts of the protein are rigid and which are flexible, which is often critical for its biological function. semanticscholar.org For instance, the dynamics of lysine side-chain amino groups, which are often involved in macromolecular interactions, can be investigated in detail using ¹⁵N NMR. semanticscholar.org

The interaction of a peptide or protein with its surrounding solvent, typically water, is a key determinant of its structure and function. NMR spectroscopy, enhanced by isotopic labeling, can provide insights into protein solvation. The accessibility of backbone amide protons to the solvent can be studied through hydrogen-deuterium exchange experiments monitored by ¹H-¹⁵N HSQC. In these experiments, the protein is transferred into a D₂O-based buffer, and the rate at which the amide protons exchange with deuterons is measured. Amide protons that are buried within the protein's core or involved in stable hydrogen bonds will exchange more slowly than those that are exposed to the solvent.

While direct studies on the solvation of the lysine side chain using this compound are less commonly reported, the principles of using ¹⁵N-labeled residues to probe the local environment apply. The chemical shifts of the ¹⁵N nucleus in the lysine side chain are sensitive to the surrounding environment, including the presence of water molecules. nih.gov Molecular dynamics simulations combined with NMR data can provide a more detailed picture of the hydration shell around specific residues.

Distinction of Diastereomers and Isomers

The selective incorporation of ¹⁵N into molecules like Fmoc-Lys(Boc)-OH provides a sensitive probe for distinguishing between closely related chemical structures such as diastereomers and isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique that leverages the properties of the ¹⁵N nucleus to achieve this differentiation.

Unlike the most abundant nitrogen isotope, ¹⁴N, the ¹⁵N isotope possesses a nuclear spin of 1/2, which is ideal for high-resolution NMR studies, yielding sharper and more easily interpretable signals. asiaisotopeintl.com When this compound is incorporated into a peptide or small molecule, the precise chemical environment of each ¹⁵N atom influences its NMR signal (chemical shift). Diastereomers or constitutional isomers, having different spatial arrangements or connectivity, will place the ¹⁵N nuclei in unique electronic environments. These subtle differences result in distinct chemical shifts or coupling constants in the ¹⁵N NMR spectrum, allowing for the unambiguous identification and distinction of each isomer. This technique is crucial for structural biology, where determining the precise three-dimensional structure of proteins and their interactions with other molecules is essential. alfa-chemistry.comjpt.com

Mechanistic Studies and Metabolic Flux Analysis

Tracing Nitrogen Metabolism and Interconversion Pathways

Nitrogen is a fundamental component of numerous biomolecules, including amino acids, nucleotides, and proteins. Tracking the flow of nitrogen is key to understanding how organisms acquire, utilize, and recycle this essential element. ¹⁵N tracing is a powerful technique used to study the nitrogen cycle and quantify the conversion of one nitrogen-containing compound to another. wikipedia.org

When cells or organisms are supplied with this compound (after removal of its protecting groups), the ¹⁵N-labeled lysine enters the cellular metabolic pools. From there, its nitrogen atoms can be transferred to other molecules through transamination and other biosynthetic reactions. By analyzing the distribution of ¹⁵N in various metabolites over time, researchers can:

Distinguish specific nitrogen conversion reactions from a network of simultaneous processes. wikipedia.org

Quantify the rates of nitrogen transfer between different metabolic pools. researchgate.net

Elucidate the pathways of amino acid synthesis, degradation, and interconversion. alfa-chemistry.comresearchgate.net

For example, studies can track the nitrogen from lysine as it is incorporated into other amino acids or nitrogenous compounds, providing a detailed map of nitrogen flow within the cell. frontiersin.org

Elucidating Biochemical Reaction Pathways and Intermediate Identification

Stable isotope labeling is a cornerstone for elucidating complex biochemical reaction pathways and identifying novel metabolic intermediates. researchgate.net When ¹⁵N-labeled lysine is introduced into a system, its isotopic signature acts as a tag that can be followed through a series of enzymatic reactions. frontiersin.org

If a downstream metabolite is found to be enriched with ¹⁵N, it provides direct evidence that it is derived from the initial labeled lysine, thereby confirming its position in the metabolic pathway. alfa-chemistry.com This method is particularly valuable for:

Confirming Proposed Pathways: Verifying the sequence of reactions in a known metabolic route.

Discovering New Intermediates: Identifying previously uncharacterized molecules that become labeled with ¹⁵N.

Investigating Disease Mechanisms: In fields like oncology, ¹⁵N tracers can reveal how cancer cells rewire their nitrogen metabolism to support rapid growth, highlighting potential drug targets. asiaisotopeintl.com

Mass spectrometry is often the analytical tool of choice in these studies, as it can detect the mass shift caused by the incorporation of ¹⁵N atoms into a molecule, allowing for the identification of labeled species in complex biological mixtures. frontiersin.org

Monitoring Metabolite Fluxes (Fluxomics) in Biological Systems

Metabolic flux analysis (MFA), or fluxomics, is the quantification of the rates (fluxes) of reactions within a metabolic network. nih.gov This approach provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations. Stable isotopes are central to MFA. portlandpress.com

By introducing a ¹⁵N-labeled substrate like lysine, researchers can measure the rate at which the ¹⁵N isotope is incorporated into various downstream metabolites. medchemexpress.com This rate of incorporation is directly related to the flux through the corresponding metabolic pathway. This is particularly powerful when combined with ¹³C labeling, allowing for the simultaneous tracking of both carbon and nitrogen backbones of molecules. nih.govembopress.orgbiorxiv.org

This dual-labeling approach, known as ¹³C¹⁵N-MFA, provides a comprehensive analysis of cellular metabolism, establishing key nodes for nitrogen and carbon distribution. nih.govembopress.orgbiorxiv.org For instance, studies have used this method to establish glutamate as a central hub for nitrogen metabolism in various organisms. nih.govembopress.org

| Metabolic Pathway | Metabolite Pool | Flux Rate (Condition A) | Flux Rate (Condition B) |

|---|---|---|---|

| Protein Synthesis | Total Proteome | 100 | 75 |

| Transamination | Glutamate | 45 | 65 |

| Catabolism | Ammonia | 20 | 35 |

| Specialized Metabolism | Carnitine Synthesis | 15 | 10 |

Investigating Isotopic Fractionation in Biological Systems

During biochemical processes, enzymes often exhibit a slight preference for reacting with lighter isotopes over heavier ones. This phenomenon, known as the kinetic isotope effect, leads to isotopic fractionation, where the ratio of heavy to light isotopes (e.g., ¹⁵N/¹⁴N) changes as a reaction proceeds. Enzymatic reactions involved in metabolism generally favor the lighter ¹⁴N isotope.

Studying these subtle changes can provide valuable information about enzymatic mechanisms and rate-limiting steps in a pathway. geochemical-journal.jp For example, if an enzyme involved in lysine metabolism preferentially processes the ¹⁴N-containing substrate, the remaining unreacted lysine pool will become progressively enriched in ¹⁵N. geochemical-journal.jp The magnitude of this enrichment can be measured and used to calculate the isotopic fractionation factor for that specific enzymatic step. geochemical-journal.jpresearchgate.net This information is critical for understanding the efficiency of trophic transfers in food webs and the intricacies of mass and energy flow in the biosphere. geochemical-journal.jp

Applications in Pharmaceutical Development for Metabolite Identification and Tracking

Stable isotope-labeled compounds like this compound are invaluable tools in pharmaceutical development, particularly for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. benthamdirect.comchemicalsknowledgehub.com Incorporating a stable isotope into a drug molecule provides a distinct signature that allows it to be easily traced and distinguished from endogenous molecules in complex biological samples. researchgate.netchempep.com

When this compound is used in the synthesis of a peptide-based therapeutic, the resulting ¹⁵N-labeled drug can be administered in preclinical or clinical studies. jpt.comproteogenix.science Researchers can then use highly sensitive analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), to track the parent drug and identify its metabolites. researchgate.netnih.gov The characteristic mass shift produced by the ¹⁵N label allows for the rapid and confident identification of all drug-related compounds in samples like blood, urine, and tissues. researchgate.net

This approach is critical for:

Metabolite Profiling: Identifying the chemical structures of all metabolites formed from the parent drug. researchgate.net

Pathway Elucidation: Determining the specific metabolic pathways responsible for the drug's breakdown.

Pharmacokinetic Studies: Quantifying the concentration of the drug and its metabolites over time to understand its absorption, bioavailability, and clearance rates. jpt.comproteogenix.science

Safety Assessment: Identifying potentially reactive or toxic metabolites early in the development process.

| Advantage | Description |

|---|---|

| High Specificity | The unique mass of the ¹⁵N isotope allows drug-related material to be unambiguously distinguished from the complex biological matrix, reducing false positives. researchgate.net |

| Non-Radioactive | As a stable isotope, ¹⁵N is non-radioactive, simplifying handling, administration in human studies, and waste disposal compared to radiolabeled alternatives like ¹⁴C or ³H. chemicalsknowledgehub.com |

| Comprehensive Detection | Enables the detection of all metabolites, even those at very low concentrations, by searching for the specific isotopic signature. researchgate.net |

| Structural Information | The retention or loss of the ¹⁵N label in a metabolite fragment can provide clues about the site of metabolic modification on the drug molecule. researchgate.net |

| Quantitative Accuracy | ¹⁵N-labeled versions of the parent drug or its metabolites can be used as ideal internal standards for accurate quantification in bioanalytical assays. proteogenix.science |

Analytical Characterization and Quality Control of Fmoc Lys Boc Oh 15n2 and Its Derivatives

Spectroscopic Analysis of 15N-Labeled Compounds

Spectroscopic methods are fundamental to the characterization of 15N-labeled compounds, providing detailed information about molecular structure and the local environment of the isotopic label.

15N NMR Spectroscopy for Structural Assignment and Chemical Shift Analysis

Nitrogen-15 Nuclear Magnetic Resonance (15N NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of nitrogen-containing compounds. For Fmoc-Lys(Boc)-OH-15N2, 15N NMR provides direct evidence of isotopic incorporation and allows for the unambiguous assignment of the nitrogen signals to the α-amino and ε-amino groups.

The chemical shift (δ) of a 15N nucleus is highly sensitive to its electronic environment, making it an excellent probe for structural analysis. nih.gov In a molecule like this compound, the two nitrogen atoms are in distinct chemical environments: one is part of the Fmoc-protected α-amino group, and the other is part of the Boc-protected ε-amino group on the side chain. This results in two separate resonances in the 15N NMR spectrum. The chemical shifts for lysine's side-chain amino groups are typically found in a distinct region of the spectrum. For instance, in the context of a protein, the 15N chemical shifts for lysine (B10760008) NH3 groups have been observed around 33 ppm. acs.orgnih.gov The precise chemical shifts for this compound can be definitively assigned by comparing them to unlabeled standards and through multidimensional NMR experiments. The ability to observe these distinct signals confirms the successful synthesis and structural integrity of the dual-labeled amino acid derivative. copernicus.orgresearchgate.net

Table 1: Typical 15N Chemical Shift Ranges for Lysine Nitrogen Atoms This is an interactive data table. Click on the headers to sort.

| Nitrogen Atom | Protecting Group | Typical ¹⁵N Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| α-Amine (Nα) | Fmoc | 110 - 130 | Chemical shift is influenced by the amide bond formed with the Fmoc group. |

Multidimensional Heteronuclear NMR Experiments (e.g., 1H-15N HSQC, HMBC)

To overcome the lower sensitivity of 15N NMR and to achieve unambiguous resonance assignments, multidimensional heteronuclear NMR experiments are employed. The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of this approach. bitesizebio.com The 1H-15N HSQC spectrum displays correlations between 15N nuclei and their directly attached protons. For this compound, this experiment would show two distinct cross-peaks, one for the α-NH group and one for the ε-NH group, each defined by the chemical shifts of the nitrogen and its attached proton. nih.govnih.gov This "fingerprint" is invaluable for confirming the presence and location of the 15N labels. bitesizebio.com

The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides further structural detail by showing correlations between 15N and protons that are two or three bonds away. This can be used to confirm the connectivity within the molecule, for example, by observing correlations from the ε-15N to the δ- and γ-protons of the lysine side chain. Such experiments are crucial for verifying the complete structure of the amino acid derivative.

Specialized pulse sequences can enhance the quality of these spectra. For instance, experiments designed to observe in-phase 15N coherence (like HISQC) can result in significantly sharper lines and higher signal intensities for certain groups, such as the lysine NH3+, compared to conventional HSQC experiments. acs.orgnih.gov These advanced techniques are particularly useful when the labeled amino acid is incorporated into larger peptides or proteins.

Effects of Solvent and Neighboring Residues on 15N NMR Chemical Shifts

The 15N chemical shift is not an intrinsic constant but is modulated by the molecule's environment. Both the solvent and, in the context of a peptide, the neighboring amino acid residues can induce significant changes in the observed chemical shifts.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can alter the electron density around the nitrogen nuclei, thereby changing their shielding and chemical shift. researchgate.netacs.org Studies have shown that solvent-dependent variations can be as large as 40 ppm for the same complex in different solvents. nih.gov Therefore, it is critical to report the solvent used when documenting 15N NMR data. For this compound, changing from a non-polar solvent like chloroform-d (B32938) to a polar, hydrogen-bonding solvent like DMSO-d6 would be expected to shift the NH proton signals and, consequently, the 15N signals to which they are coupled.

Neighboring Residue Effects: When this compound is incorporated into a peptide, the identity of the adjacent amino acids (the "neighboring residues") influences the 15N chemical shifts of the lysine. rsc.orgscispace.com This effect is particularly pronounced for the peptide nitrogen but is also observed for the side-chain nitrogen. scispace.com For example, the presence of a proline residue in a peptide sequence is known to cause significant and systematic shift differences. nih.gov These effects arise from a combination of through-bond electronic effects and through-space interactions, such as those dictated by the local secondary structure (e.g., α-helix vs. β-strand). nih.gov Correcting for these nearest-neighbor effects is crucial for the accurate prediction and interpretation of chemical shifts in proteins and peptides. nih.govacs.org

Mass Spectrometry for Isotopic Purity and Molecular Integrity Assessment

High-Resolution Mass Spectrometry Techniques (e.g., ESI-MS, HR-ESI-MS)

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is the gold standard for analyzing modified amino acids like this compound. ESI is a soft ionization technique that allows the intact molecule to be transferred into the gas phase as an ion (e.g., [M+H]+) with minimal fragmentation. nih.gov

HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure mass-to-charge ratios (m/z) with high accuracy and precision (typically to within 5 ppm). This allows for the determination of the elemental composition of the molecule, providing unequivocal confirmation of its chemical formula. For this compound, HR-ESI-MS can verify the expected molecular weight, confirming that both the Fmoc and Boc protecting groups are intact and that the dual 15N labeling has been successful. researchgate.net

Detection of Mass Shifts for Labeled Species

The most direct evidence of successful isotopic labeling is the detection of the expected mass shift in the mass spectrum. Each 15N atom has a mass approximately one unit greater than the more abundant 14N atom. Therefore, the incorporation of two 15N atoms into the Fmoc-Lys(Boc)-OH molecule results in a mass increase of approximately 2 Da compared to its unlabeled counterpart. nih.gov

High-resolution mass spectrometry can easily resolve the unlabeled ([M]), partially labeled ([M+1]), and fully labeled ([M+2]) species. The relative intensities of these peaks in the mass spectrum are used to calculate the isotopic purity or enrichment level of the sample. For example, a mass spectrum of a peptide containing a 15N-labeled amino acid will show a clear shift in the isotopic distribution corresponding to the number of incorporated 15N atoms. nist.govnih.gov This quantitative assessment is crucial for applications like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), where accurate knowledge of isotopic enrichment is paramount for reliable protein quantification. chempep.com

Table 2: Expected Mass Data for this compound This is an interactive data table. Click on the headers to sort.

| Compound Species | Molecular Formula | Exact Mass (Monoisotopic) | Expected Mass Shift (Da) |

|---|---|---|---|

| Unlabeled | C₂₆H₃₂N₂O₆ | 468.2260 | 0 |

This precise mass difference is the definitive signature of the 15N2-labeled compound, confirming its identity and isotopic composition.

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the analytical assessment of purity and the preparative isolation of this compound. These methods separate the target compound from impurities, starting materials, and by-products.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like Fmoc-protected amino acids. thermofisher.cn It is routinely used to determine the chemical and enantiomeric purity of these derivatives. phenomenex.com

For analytical purposes, Reverse-Phase HPLC (RP-HPLC) is commonly employed. The separation is typically achieved on a C18 column, where compounds are eluted based on their hydrophobicity. teledyneisco.comnih.gov The mobile phase often consists of a gradient of acetonitrile (B52724) in water, with additives like trifluoroacetic acid (TFA) to improve peak shape. nih.gov The Fmoc group's strong UV absorbance allows for sensitive detection at wavelengths around 220 nm and 280 nm. phenomenex.comteledyneisco.com The purity of Fmoc-Lys(Boc)-OH can be precisely quantified, with commercially available standards often exceeding 99.0%. omizzur.com

Preparative HPLC operates on the same principles as analytical HPLC but on a larger scale to isolate and purify the compound of interest. ajpamc.comrsc.org By using larger columns and higher flow rates, significant quantities of the crude product can be purified. teledyneisco.com A "scouting run" on an analytical scale is often performed first to develop an optimal separation method, which is then scaled up for preparative purification. teledyneisco.com

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% TFA | Elution of compounds |

| Flow Rate | 1.0 mL/min (Analytical) | Controls retention time and resolution |

| Detection | UV at 220 nm and 280 nm | Quantification based on Fmoc group absorbance |

| Injection Volume | 5-20 µL (Analytical) | Introduction of sample onto the column |

Gas Chromatography (GC) and Liquid Chromatography (LC) Coupled with Isotope Ratio Mass Spectrometry (IRMS) for Compound-Specific Isotope Analysis

For the determination of the isotopic enrichment of this compound, chromatography is coupled with Isotope Ratio Mass Spectrometry (IRMS). This powerful combination allows for the precise measurement of isotope ratios (e.g., 15N/14N) in specific compounds within a mixture.

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a well-established technique for ¹⁵N analysis of amino acids. ucdavis.eduthermofisher.com However, due to their polar nature and low volatility, amino acids cannot be directly analyzed by GC. thermofisher.comsigmaaldrich.comthermofisher.com They must first be converted into volatile derivatives. sigmaaldrich.comcaltech.edu The derivatized amino acids are separated on a GC column and then combusted online to convert the nitrogen in the molecule to N₂ gas. ucdavis.edunih.gov This gas is then introduced into the IRMS to determine the nitrogen isotope ratio. ucdavis.edu

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) offers a significant advantage as it can analyze underivatized amino acids, thus avoiding potential isotopic fractionation associated with derivatization steps. thermofisher.cnalexandraatleephillips.com The eluent from the LC column is passed through an interface where the organic compounds are quantitatively converted to CO₂ for ¹³C analysis or prepared for ¹⁵N analysis. elementar.com This technique is particularly suitable for polar and thermolabile compounds like amino acids. elementar.com LC-IRMS is a powerful tool for accurately measuring the isotopic composition of individual amino acids in complex mixtures. hokudai.ac.jp

Sample Preparation Methodologies for Isotopic Analysis from Complex Matrices

When this compound is incorporated into proteins or peptides within complex biological systems, extensive sample preparation is required to liberate the amino acid for isotopic analysis.

Protein Hydrolysis and Amino Acid Liberation

The first step in analyzing amino acids from proteinaceous samples is the cleavage of peptide bonds to release the individual amino acids. alexandraatleephillips.com Acid hydrolysis is the most common method for this purpose. keypublishing.orgusp.org

The standard and most widely used procedure involves heating the protein sample in 6M hydrochloric acid (HCl) at approximately 110°C for 20 to 24 hours in an oxygen-free environment. caltech.edualexandraatleephillips.comkeypublishing.org Variations in hydrolysis conditions, such as higher temperatures (e.g., 145-150°C) for shorter durations (e.g., 70 minutes to 4 hours), have also been developed to accelerate the process. ucdavis.eduoup.com It is crucial to perform the hydrolysis under vacuum or an inert atmosphere (e.g., nitrogen) to prevent the oxidative degradation of certain amino acids. keypublishing.orgusp.org However, it's important to note that acid hydrolysis can lead to the partial or complete destruction of some amino acids, such as tryptophan, and can convert asparagine and glutamine to their respective acidic forms. usp.orgucdavis.edu

| Method | Reagent | Temperature | Duration | Key Considerations |

|---|---|---|---|---|

| Classical Hydrolysis | 6M HCl | 110°C | 20-24 hours | Most common method; requires anoxia. alexandraatleephillips.comkeypublishing.org |

| Microwave-Assisted | 6M HCl | ~155°C | ~4 minutes | Significantly reduces hydrolysis time. alexandraatleephillips.com |

| Vapor Phase | 7M HCl, 10% TFA | ~158°C | ~22 minutes | Reduces contamination from the hydrolyzing acid. alexandraatleephillips.com |

Derivatization Strategies for Analytical Compatibility

As mentioned, for GC-based analysis (including GC-C-IRMS), amino acids must be derivatized to increase their volatility and thermal stability. sigmaaldrich.comthermofisher.commdpi.com This process involves chemically modifying the polar functional groups (amino, carboxyl, and side-chain groups). sigmaaldrich.com

Several derivatization strategies are employed for amino acid analysis:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.comthermofisher.com

Acylation and Esterification: This is a two-step process. The carboxyl group is first esterified (e.g., with acidified methanol (B129727) or propanol), followed by acylation of the amino and other functional groups using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA). ucdavis.edunih.govsemanticscholar.orgresearchgate.net N-acetyl isopropyl (NAIP) esters are commonly used for ¹⁵N analysis by GC-IRMS. thermofisher.com

Chloroformate Derivatization: Reagents like propyl chloroformate can be used for a rapid, one-step derivatization directly in an aqueous sample. nih.gov

The choice of derivatization method is critical as incomplete reactions or the formation of multiple derivative products can cause isotopic fractionation, leading to inaccurate isotope ratio measurements. nih.govresearchgate.net

Clean-up and Purification of Amino Acids from Biological and Synthetic Samples

Following hydrolysis, the resulting mixture, known as a hydrolysate, contains not only free amino acids but also salts, lipids, carbohydrates, and other matrix components that can interfere with subsequent chromatographic analysis. ucdavis.edu Therefore, a clean-up and purification step is essential.

Solid-phase extraction (SPE) using ion-exchange chromatography is a widely used method for purifying amino acids from hydrolysates. nih.gov Strong cation-exchange (SCX) resins, such as Dowex 50WX8, are particularly effective. ucdavis.edunih.gov In this process, the acidic hydrolysate is passed through the column. The positively charged amino acids bind to the negatively charged resin, while neutral and negatively charged interfering compounds are washed away. The purified amino acids are then eluted from the column using a basic solution. This procedure effectively desalinates the sample and removes major interfering substances, with reported amino acid recovery rates often better than 94%. nih.gov Other methods like precipitation with trichloroacetic acid (TCA) or ultrafiltration can also be used to remove larger interfering molecules like proteins. creative-proteomics.com

Future Perspectives and Emerging Trends in Research Utilizing Fmoc Lys Boc Oh 15n2

Development of More Economical and Diverse Isotopic Labeled Building Blocks

A significant barrier to the widespread use of isotopically labeled compounds like Fmoc-Lys(Boc)-OH-15N2 has been their high production cost. innovagen.comchempep.com This expense can limit the scale and scope of experiments, particularly for large-scale proteomic studies or the investigation of large proteins. chempep.com Consequently, a major trend is the development of more economical and efficient synthesis methods for these critical research tools.

Current research focuses on optimizing both chemical and biological synthesis routes. alfa-chemistry.com Innovations in chemical synthesis aim to improve yields and reduce the cost of starting materials. acs.orgnih.gov For instance, versatile, high-yielding synthetic pathways based on palladium-catalyzed C(sp³)–H functionalization are being explored for producing ¹³C methyl-labeled amino acids. rsc.org Biological methods, including fermentation and enzyme-catalyzed reactions, offer environmentally friendly alternatives that can be scaled up for industrial production. alfa-chemistry.com These methods utilize microorganisms or purified enzymes to convert labeled precursors, such as ¹³C-glucose or ¹⁵N-ammonium sulfate, into the desired amino acids. alfa-chemistry.com

Beyond cost reduction, there is a growing demand for a more diverse palette of isotopically labeled building blocks. Researchers are increasingly seeking amino acids with site-specific or non-natural isotopic labeling patterns to probe specific aspects of protein structure and function. chempep.com Custom synthesis services are emerging to meet this need, providing tailor-made labeled compounds, including those with post-translational modifications, to answer highly specific biological questions. This trend is moving towards greater control over the isotopic composition of molecules, enabling more sophisticated experimental designs. chempep.com

Table 1: Comparison of Synthesis Methods for Isotopically Labeled Amino Acids

| Synthesis Method | Advantages | Disadvantages | Emerging Trends |

| Chemical Synthesis | High purity, precise control over labeling patterns. | Often expensive, can involve hazardous reagents. innovagen.com | Development of more efficient and cost-effective catalytic methods. rsc.org |

| Biosynthesis (Fermentation) | Potentially lower cost for large-scale production, environmentally friendly. alfa-chemistry.com | Can be less flexible for non-natural amino acids, potential for isotopic scrambling. chempep.com | Strain engineering to improve yields and specificity. |

| Enzymatic Labeling | High selectivity for introducing isotopes at specific sites. | Can be limited by enzyme availability and stability. | Broader application of transaminases and dehydrogenases. |

Expansion of Applications in Complex Biological Systems and Macromolecular Assemblies

The application of this compound and similar labeled amino acids is rapidly expanding from in vitro studies and cell culture to more complex biological contexts. nih.gov The ability to trace the fate of these labeled building blocks within living organisms provides invaluable insights into protein dynamics, metabolism, and interactions in their native environment. pharmiweb.com

Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) have been foundational in quantitative proteomics. The evolution of these methods, such as pulsed SILAC (pSILAC), allows for the temporal analysis of protein turnover, providing a dynamic view of the proteome. nih.govrsc.org The next frontier is the application of these labeling strategies to multicellular organisms, tissues, and complex macromolecular assemblies. nih.gov For example, "spike-in" SILAC utilizes a heavy isotopically labeled cell lysate as an internal standard to quantify proteins from tissues or clinical samples where direct metabolic labeling is not feasible. nih.gov

Furthermore, the site-specific incorporation of labeled amino acids via solid-phase peptide synthesis (SPPS) allows for the creation of probes to study specific regions of proteins within large complexes. chempep.comaurigeneservices.com This is crucial for understanding protein-protein and protein-ligand interactions at an atomic level. By introducing a labeled lysine (B10760008) at a suspected binding interface, researchers can use NMR spectroscopy to map interaction surfaces and characterize the structural changes that occur upon binding. These approaches are essential for dissecting the mechanisms of large, dynamic molecular machines that are difficult to study by other means.

Table 2: Advanced Applications of Isotopic Labeling in Biological Systems

| Application Area | Technique/Approach | Key Insights Gained |

| Dynamic Proteomics | Pulsed SILAC (pSILAC) | Protein synthesis and degradation rates, proteome dynamics. nih.govcreative-proteomics.com |

| In-Vivo Studies | Spike-in SILAC, SILAM (Stable Isotope Labeling in Mammals) | Quantitative protein analysis in tissues and whole organisms. nih.govmdpi.com |

| Structural Biology | Site-specific incorporation via SPPS | Mapping protein interaction interfaces, studying conformational changes in macromolecular complexes. chempep.com |

| Spatial Proteomics | Spatial SILAC | Analysis of protein expression within different layers of 3D cell cultures (spheroids). nih.gov |

Integration with Advanced Data Processing and Computational Approaches in NMR and Mass Spectrometry

The vast and complex datasets generated by modern NMR and mass spectrometry experiments utilizing isotopically labeled compounds necessitate the use of advanced data processing and computational methods for their interpretation. nih.gov A significant trend is the tight integration of experimental data with computational modeling to refine and validate structural and dynamic models of proteins and their complexes. nih.govspringernature.com

In NMR spectroscopy, isotopic labeling with ¹⁵N is fundamental for a wide range of experiments that elucidate protein structure and dynamics. However, for larger proteins, even uniform labeling can result in complex spectra with significant signal overlap. nih.gov Here, computational approaches are becoming indispensable. Algorithms can now predict NMR chemical shifts from structural coordinates, allowing for the comparison of theoretical models with experimental data. nih.gov This synergy helps in resolving ambiguities and provides a more accurate picture of protein behavior in solution. nih.gov Hybrid methods that incorporate sparse experimental restraints from NMR into computational modeling algorithms are proving to be powerful tools for determining the structures of proteins and protein complexes with high accuracy. springernature.cominrs.ca

Similarly, in mass spectrometry-based proteomics, sophisticated bioinformatics tools are required to process the data from quantitative experiments like SILAC. nih.gov These tools automate the identification of labeled peptides, calculate abundance ratios, and perform statistical analysis to identify significant changes in protein expression. nih.gov The future will likely see the increased application of machine learning and artificial intelligence algorithms to extract deeper insights from these large datasets, uncovering subtle patterns and correlations that are not apparent with traditional analysis methods. nih.gov This integration of experimental and computational approaches is crucial for maximizing the information content derived from studies using this compound and other labeled reagents.

Q & A

Q. Basic Research Focus

- Solubility :

- Storage :

In antibody-drug conjugates (ADCs), how is Fmoc-Lys(Boc)-OH-15N₂ used in synthesizing cleavable linkers?

Advanced Research Focus

The compound is a precursor for self-immolative linkers (e.g., PAB-PNP) in ADCs. Methodological steps include:

- Linker Synthesis : React with p-nitrobenzyl chloroformate to generate Fmoc-Lys(Boc)-PAB-PNP, a protease-cleavable spacer .

- Conjugation : Attach to monoclonal antibodies via lysine ε-amino groups, followed by drug payload coupling .

- Stability Testing : Validate linker integrity under physiological pH (7.4) and reductive (GSH) conditions using ¹⁵N₂-labeled MS tracers .

What analytical techniques confirm the identity and purity of Fmoc-Lys(Boc)-OH-15N₂ post-synthesis?

Q. Basic Research Focus

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98%) and detect dipeptide impurities .

- Mass Spectrometry : ESI-MS confirms molecular weight (MW = 470.5 g/mol) and ¹⁵N₂ isotopic pattern .

- NMR : ¹H and ¹³C spectra verify structural integrity; ¹⁵N signals validate isotopic labeling .

What are the challenges in preventing racemization when using Fmoc-Lys(Boc)-OH-15N₂ in peptide elongation?

Advanced Research Focus

Racemization at the α-carbon compromises peptide stereochemistry. Mitigation strategies:

- Activation : Use HATU instead of HBTU to reduce base-induced racemization .

- Temperature : Perform couplings at 0–4°C to slow base-catalyzed side reactions .

- Monitoring : Test enantiomeric purity via Marfey’s reagent derivatization and HPLC .

How is Fmoc-Lys(Boc)-OH-15N₂ applied in studying protein-protein interactions via cross-linking?

Advanced Research Focus

The ε-amino group facilitates site-specific cross-linking:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.